![molecular formula C20H17N3O6S3 B2491045 (Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide CAS No. 864977-22-0](/img/structure/B2491045.png)
(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a methoxyethyl group, a methylsulfonyl group, a benzo[d]thiazol-2(3H)-ylidene group, and a 5-nitrobenzo[b]thiophene-2-carboxamide group. These groups suggest that the compound may have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The benzo[d]thiazol-2(3H)-ylidene and 5-nitrobenzo[b]thiophene-2-carboxamide groups suggest the presence of multiple aromatic rings, which can contribute to the stability of the molecule. The methoxyethyl and methylsulfonyl groups may add additional complexity to the structure .Chemical Reactions Analysis
The chemical reactions of this compound could be diverse due to the presence of various functional groups. For instance, the nitro group is often involved in redox reactions, while the carboxamide group can participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Antisense Inhibitors
The compound contains a 2-O-Methoxyethyl group, which is a key component in antisense inhibitors . Antisense inhibitors are a type of drug that can bind to messenger RNA (mRNA) and prevent it from being translated into proteins. This mechanism can be used to treat a variety of diseases by targeting specific genes .
Therapeutic Applications
The compound’s structure suggests potential for therapeutic applications. Understanding the molecular mechanisms, pharmacologic activity, pharmacokinetic properties, and toxicology is crucial for developing therapeutic applications .
Polymer Research
The compound contains a methoxyethyl group, which is commonly used in the synthesis of polymers . Polymers with methoxyethyl groups can have unique properties, such as being thermoresponsive .
Chemical Research
The compound’s complex structure makes it interesting for chemical research. Studying its synthesis and reactions could provide valuable insights into chemical structures and mechanisms .
Toxicology
The compound’s potential for therapeutic use makes understanding its toxicology important. Studying its toxic effects can help ensure its safe use in humans .
Pharmacokinetics
Understanding how the compound is absorbed, distributed, metabolized, and excreted in the body (pharmacokinetics) is crucial for its potential use as a drug .
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-5-nitro-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O6S3/c1-29-8-7-22-15-5-4-14(32(2,27)28)11-17(15)31-20(22)21-19(24)18-10-12-9-13(23(25)26)3-6-16(12)30-18/h3-6,9-11H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLPAJBKQKCCIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O6S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide |
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